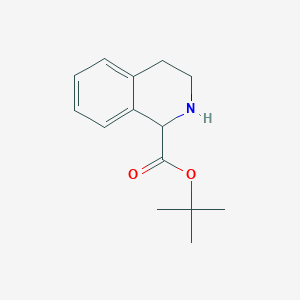

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular formula of this compound is C14H19NO2 . The InChI code is 1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)C1CC2=CC=CC=C2CN1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.31 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is soluble in water .Mechanism of Action

Target of Action

The primary targets of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate are currently unknown . This compound is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a class of compounds known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, depending on the specific structure of the compound .

Biochemical Pathways

Thiqs are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability.

Result of Action

Thiqs are known to exert diverse biological activities, which can result in various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from heat and oxidizing agents, and kept in a cool, dry, and well-ventilated condition .

Advantages and Limitations for Lab Experiments

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a versatile and useful compound for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable at room temperature. However, the compound is sensitive to light and air, so it must be stored in an airtight container and kept away from light.

Future Directions

There are a number of potential future directions for the use of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate in scientific research. These include further studies into its biochemical and physiological effects, further studies into its potential use as a drug design tool, and further studies into its potential use as a reagent in chemical synthesis. In addition, further studies into its potential use in molecular modeling and its potential use in other fields of research are also possible.

Synthesis Methods

The synthesis of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves the reaction of tert-butyl isoquinoline-1-carboxylate with 1,2-dichloro-1,2-dihydro-1,2-dioxin in the presence of a base. The reaction is carried out at room temperature and is completed in approximately one hour. The resulting product is a white crystalline solid that has a melting point of approximately 80°C.

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been used in numerous scientific research applications, including drug design, molecular modeling, and chemical synthesis. In drug design, this compound has been used to design and synthesize novel compounds with potential therapeutic effects. In molecular modeling, this compound has been used to study the structure and dynamics of biological molecules. In chemical synthesis, this compound has been used as a reagent to synthesize other compounds.

properties

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-11-7-5-4-6-10(11)8-9-15-12/h4-7,12,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBSWYPUCMKWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C2=CC=CC=C2CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2898717.png)

![1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2898718.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2898720.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2898721.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2898722.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide](/img/structure/B2898726.png)